

Physical and chemical properties of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-methyl morpholine-3-carboxylate hydrochloride

Cat. No.: B1453870

[Get Quote](#)

An In-Depth Technical Guide to **(R)-methyl morpholine-3-carboxylate hydrochloride**: Properties, Analysis, and Applications

Abstract

(R)-methyl morpholine-3-carboxylate hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its constrained heterocyclic scaffold, combined with a reactive ester functionality and defined stereochemistry, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, outlines robust analytical methodologies for quality control, details its applications in drug discovery—particularly in the burgeoning field of protein degradation—and establishes clear protocols for its safe handling and storage. Authored from the perspective of a senior application scientist, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Core Properties

A thorough understanding of a reagent's fundamental properties is the cornerstone of its effective application in research and development. This section delineates the essential identifiers and physicochemical characteristics of **(R)-methyl morpholine-3-carboxylate hydrochloride**.

Nomenclature and Structural Identifiers

The compound is a hydrochloride salt of the methyl ester of the (R)-enantiomer of morpholine-3-carboxylic acid. The morpholine ring provides a stable, non-aromatic heterocyclic core, while the stereocenter at the C3 position is critical for its specific interactions in chiral environments.

[1]

Identifier	Value
CAS Number	1187929-55-0[1][2]
Molecular Formula	C ₆ H ₁₂ ClNO ₃ [1][3]
Molecular Weight	181.62 g/mol [1][3][4]
IUPAC Name	methyl (3R)-morpholine-3-carboxylate;hydrochloride[1]
Canonical SMILES	COC(=O)[C@H]1COCCN1.Cl[1]
InChI Key	NSWULSIFJKMWPM-NUBCRITNSA-N[1]
Synonyms	Methyl (3R)-morpholine-3-carboxylate HCl

Physicochemical Properties

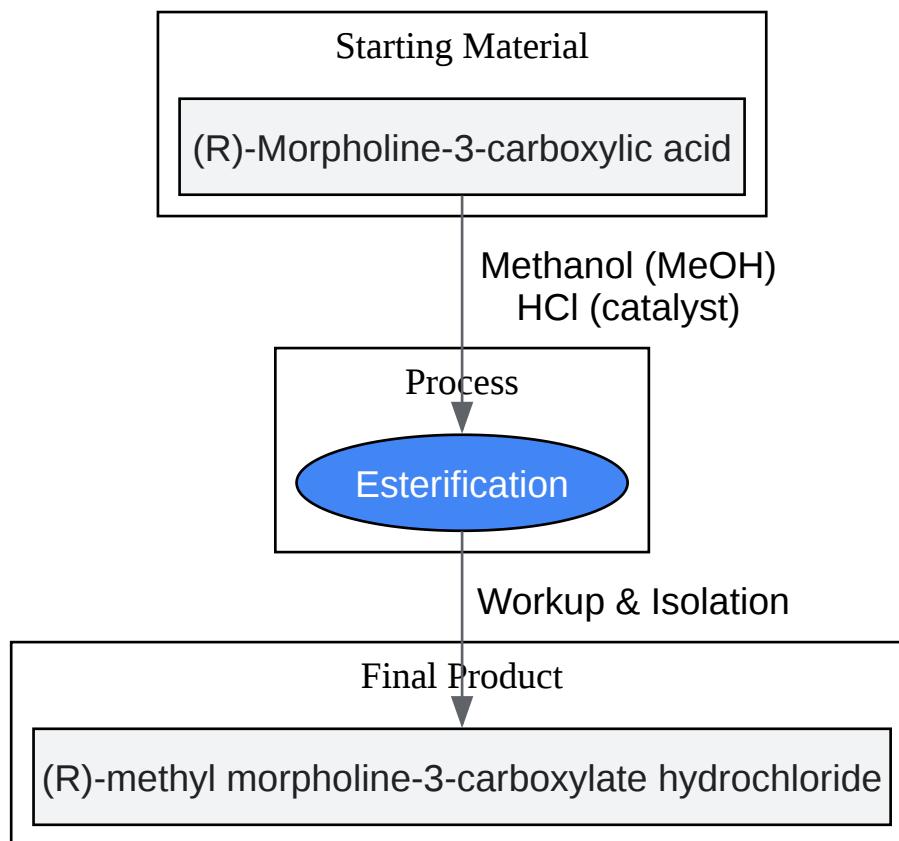
The properties summarized below are critical for experimental design, including solvent selection, reaction setup, and purification strategies. As a salt, its solubility is markedly different from its free base form.

Property	Value / Observation	Rationale & Experimental Insight
Appearance	White to off-white solid	Typical appearance for organic hydrochloride salts. ^[5] Color variation may indicate impurities.
Purity	≥95% to ≥98%	Sourced commercially, purity is typically confirmed by HPLC and NMR. ^{[2][5]}
Boiling Point	~202.2°C (free base)	Data is for the free base; the hydrochloride salt will decompose at high temperatures rather than boil. ^[1]
Solubility Profile	Soluble in water, methanol. Limited solubility in nonpolar solvents.	The ionic nature of the hydrochloride salt enhances solubility in polar protic solvents. The free base form would exhibit higher solubility in organic solvents like dichloromethane or ethyl acetate.
Storage	Store at room temperature in a cool, dry, well-ventilated area. ^{[3][6]}	The compound may be hygroscopic. Proper storage in a tightly sealed container is crucial to prevent degradation and maintain sample integrity.

Synthesis and Chiral Integrity

The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, securing enantiomerically pure starting materials is paramount in drug development.

Rationale for Enantiopurity


In a chiral biological environment (like the human body), enantiomers of a drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties.^[7] Regulatory agencies such as the FDA now mandate that chiral drugs be developed as single enantiomers unless there is a therapeutic justification for using a racemic mixture.^[7] Utilizing enantiopure building blocks like **(R)-methyl morpholine-3-carboxylate hydrochloride** is the most direct strategy to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).

Proposed Synthetic Pathway

The most straightforward and industrially scalable synthesis involves the esterification of the corresponding enantiopure carboxylic acid. This approach preserves the critical stereocenter.

Causality Behind Experimental Choices:

- Starting Material: The synthesis begins with (R)-morpholine-3-carboxylic acid, ensuring the desired stereochemistry is established from the outset.
- Reagent Choice: Methanol serves as both the solvent and the reactant. An acid catalyst, typically gaseous HCl or thionyl chloride (SOCl₂), is used to activate the carboxylic acid for nucleophilic attack by methanol. Using HCl gas is convenient as it directly yields the desired hydrochloride salt.
- Temperature Control: The reaction is typically run at reflux to ensure a reasonable reaction rate, but not at excessively high temperatures that could risk side reactions.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(R)-methyl morpholine-3-carboxylate hydrochloride**.

Analytical Characterization and Quality Control

Verifying the identity, purity, and chiral integrity of starting materials is a non-negotiable step in pharmaceutical synthesis. A multi-pronged analytical approach ensures that the material meets all required specifications.

Overview of QC Parameters

A Certificate of Analysis (CoA) for this compound should report on three key parameters:

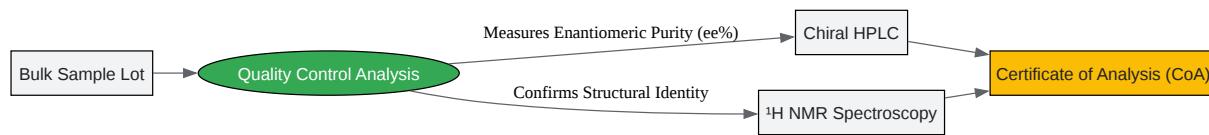
- Identity: Confirmation of the chemical structure.
- Purity: Quantitation of the desired compound relative to any impurities.

- Enantiomeric Excess (ee): Confirmation of the stereochemical purity.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Expertise: Chiral HPLC is the gold standard for determining enantiomeric excess. The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers.^[8] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Methodology:


- **Column Selection:** A polysaccharide-based CSP (e.g., Chiralpak series) is often effective for separating amino acid derivatives.
- **Mobile Phase Preparation:** A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
- **Sample Preparation:** Dissolve a small, accurately weighed sample of the compound in the mobile phase to a concentration of ~1 mg/mL.
- **Instrumentation:**
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
 - Column Temperature: 25 °C.
- **Data Analysis:** The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers: $ee\% = ([Area_R - Area_S] / [Area_R + Area_S]) * 100$.

Protocol: Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Expertise: ^1H NMR is a powerful, non-destructive technique used to confirm the chemical structure of a molecule.^[9] Each unique proton in the structure gives rise to a signal, and the signal's location (chemical shift), splitting pattern (multiplicity), and integration provide a detailed map of the molecule.

Expected ^1H NMR Spectrum (in D_2O):

- ~3.8 ppm (singlet, 3H): The methyl ester (-OCH₃) protons.
- ~3.5-4.2 ppm (multiplets, 7H): A complex region corresponding to the seven protons on the morpholine ring. The diastereotopic nature of the protons on the same carbon atom leads to complex splitting patterns. The proton at the C3 chiral center will appear as a distinct multiplet within this region.

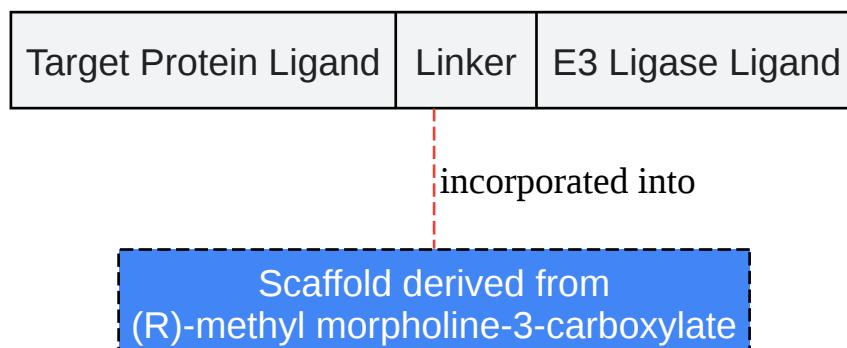
[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for quality control validation.

Applications in Medicinal Chemistry

(R)-methyl morpholine-3-carboxylate hydrochloride is not merely a reagent but a strategic component for building molecular complexity and influencing biological activity.

Role as a Chiral Scaffold


As a constrained bicyclic amino acid derivative, the morpholine ring serves as a bioisostere for other cyclic systems and can improve physicochemical properties like solubility. The defined stereochemistry at C3 allows for precise spatial orientation of substituents, which is critical for optimizing interactions with a biological target. The methyl ester provides a convenient

chemical handle for further elaboration, typically through amide bond formation after hydrolysis to the free carboxylic acid.

Application in Targeted Protein Degradation

A prominent application of this scaffold is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.

Trustworthiness: A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The morpholine scaffold can be incorporated into the E3 ligase ligand, often as part of derivatives that bind to ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL). Its rigid structure helps to correctly orient the molecule within the binding pocket of the E3 ligase, a self-validating system where improper binding results in a loss of degradation activity.

[Click to download full resolution via product page](#)

Caption: Schematic of a PROTAC, highlighting the integration of the morpholine scaffold.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).^[4]

GHS Classification	Hazard Statement
Skin Irritation	H315: Causes skin irritation[4]
Eye Irritation	H319: Causes serious eye irritation[4]
Respiratory Irritation	H335: May cause respiratory irritation[4]

Recommended Handling Procedures

Based on the hazard profile, the following personal protective equipment (PPE) and handling guidelines are mandatory.[1]

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1]
 - Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile).[10]
 - Skin and Body Protection: Wear a lab coat.
- Hygiene Measures: Avoid breathing dust.[1] Wash hands thoroughly after handling.

Storage and Stability

- Conditions for Safe Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][11]
- Chemical Stability: The compound is stable under recommended storage conditions.[12] However, as a methyl ester, it can be susceptible to hydrolysis in the presence of strong acids or bases, especially over prolonged periods or at elevated temperatures.

Conclusion

(R)-methyl morpholine-3-carboxylate hydrochloride represents a confluence of desirable traits for a modern synthetic building block: stereochemical purity, structural rigidity, and

versatile functionality. Its established role as a key intermediate in the synthesis of complex molecules, particularly in the high-impact area of targeted protein degradation, ensures its continued relevance. For the medicinal chemist, this compound is not just a starting material but a tool for imparting specific three-dimensional architecture to novel therapeutic candidates. By understanding its properties, analytical profiles, and handling requirements as detailed in this guide, researchers can confidently and safely leverage its full potential to advance the frontiers of drug discovery.

References

- (R)
- Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem. PubChem. [\[Link\]](#)
- Methyl morpholine-3-carboxylate hydrochloride, min 97%, 10 grams - CP Lab Safety. CP Lab Safety. [\[Link\]](#)
- MSDS of (R)-3-Methylmorpholine hydrochloride - Capot Chemical. Capot Chemical. [\[Link\]](#)
- Methyl morpholine-3-carboxylate hydrochloride - Acros Pharmatech.
- Chiral Drug Separation.
- Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+% - Cole-Parmer. Cole-Parmer. [\[Link\]](#)
- Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral st

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (R)-methyl morpholine-3-carboxylate hydrochloride (1187929-55-0) for sale [vulcanchem.com]
- 2. cenmed.com [cenmed.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl morpholine-3-carboxylate hydrochloride 95% | CAS: 1214686-81-3 | AChemBlock [achemblock.com]
- 6. Methyl morpholine-3-carboxylate hydrochloride [acrospharmatech.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl Morpholine-3-carboxylate-HCl(1214686-81-3) 1H NMR spectrum [chemicalbook.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Physical and chemical properties of (R)-methyl morpholine-3-carboxylate hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1453870#physical-and-chemical-properties-of-r-methyl-morpholine-3-carboxylate-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com